Chlorprothixene-D6

Description

IUPAC Nomenclature and Systematic Chemical Nomenclature

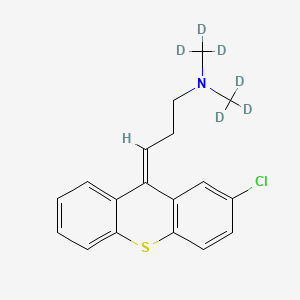

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (3Z)-3-(2-chlorothioxanthen-9-ylidene)-N,N-bis(trideuteriomethyl)propan-1-amine . This nomenclature reflects two key modifications from the non-deuterated parent compound:

- The Z-configuration of the propylidene side chain, indicating a cis spatial arrangement between the thioxanthene ring and the dimethylamino group.

- The substitution of six hydrogen atoms with deuterium at the N-methyl groups , denoted by the prefix "bis(trideuteriomethyl)".

The systematic name emphasizes the thioxanthene backbone, a tricyclic system comprising two benzene rings fused to a central sulfur-containing ring. The 2-chloro substituent on the thioxanthene scaffold and the deuterated dimethylamino-propylidene side chain define the molecule’s electronic and steric properties.

Molecular Formula and Deuterium Isotopic Labeling Pattern

This compound has a molecular formula of C₁₈H₁₂D₆ClNS , with a molecular weight of 321.90 g/mol . The deuterium labeling occurs exclusively at the N-methyl groups , replacing six hydrogen atoms (three per methyl group) with deuterium (Table 1).

Table 1: Molecular characteristics of this compound vs. non-deuterated chlorprothixene

| Property | This compound | Chlorprothixene |

|---|---|---|

| Molecular Formula | C₁₈H₁₂D₆ClNS | C₁₈H₁₈ClNS |

| Molecular Weight (g/mol) | 321.90 | 315.86 |

| Deuterium Positions | N,N-dimethyl groups | None |

The isotopic labeling enhances the compound’s utility in mass spectrometry by introducing a distinct mass shift (+6 atomic mass units) relative to the non-deuterated form, facilitating quantitative analysis in biological matrices.

Crystallographic Structure and Stereochemical Configuration

X-ray crystallography reveals that this compound adopts a monoclinic crystal system with space group C2/c , consistent with its non-deuterated counterpart. Key structural features include:

- A planar thioxanthene ring system with a chlorine atom at the 2-position , contributing to electron-withdrawing effects.

- A Z-configuration of the propylidene side chain, positioning the dimethylamino group cis to the thioxanthene ring.

- Intermolecular interactions dominated by van der Waals forces and π-π stacking between aromatic systems.

Table 2: Crystallographic parameters of this compound hydrochloride

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | a = 29.416 Å, b = 6.986 Å, c = 23.374 Å |

| β Angle | 109.78° |

| Z (Molecules/Unit Cell) | 8 |

The stereochemical integrity of the Z-configuration is critical for maintaining binding affinity to dopamine receptors, as the spatial orientation of the side chain influences molecular recognition.

Comparative Analysis with Non-deuterated Chlorprothixene

This compound and its non-deuterated analog share identical pharmacophoric elements but differ in physicochemical properties due to isotopic substitution (Table 3):

Table 3: Comparative properties of this compound and chlorprothixene

| Property | This compound | Chlorprothixene |

|---|---|---|

| LogP (Partition Coefficient) | 5.2 ± 0.3 | 5.1 ± 0.2 |

| Aqueous Solubility (μg/L) | 385.8 (22.5°C) | 392.1 (22.5°C) |

| Melting Point (°C) | 97–98 | 97–98 |

Key distinctions include:

- Mass Spectrometric Behavior : this compound exhibits a +6 m/z shift in electrospray ionization (ESI) modes, enabling unambiguous identification in mixed samples.

- Metabolic Stability : Deuterium incorporation reduces hepatic clearance by attenuating cytochrome P450-mediated N-demethylation, a primary metabolic pathway.

- Synthetic Complexity : Introducing deuterium requires specialized reagents (e.g., deuterated methyl iodide) and controlled reaction conditions to ensure isotopic purity >95%.

Despite these differences, both compounds share identical chromatographic retention times under reversed-phase high-performance liquid chromatography (HPLC) conditions, validating their use as paired internal standards.

Structure

3D Structure

Properties

Molecular Formula |

C18H18ClNS |

|---|---|

Molecular Weight |

321.9 g/mol |

IUPAC Name |

(3Z)-3-(2-chlorothioxanthen-9-ylidene)-N,N-bis(trideuteriomethyl)propan-1-amine |

InChI |

InChI=1S/C18H18ClNS/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18/h3-4,6-10,12H,5,11H2,1-2H3/b14-7-/i1D3,2D3 |

InChI Key |

WSPOMRSOLSGNFJ-QJFCXCQRSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)C([2H])([2H])[2H] |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Strategies for Chlorprothixene-D6

Deuterium Incorporation via Precursor Synthesis

Deuterium labeling is achieved during early synthetic stages to ensure isotopic stability. Key steps include:

- Deuterated Dimethylamine Synthesis : Reaction of deuterated methyl iodide (CD₃I) with ammonia under basic conditions yields (CD₃)₂NH. This precursor is critical for introducing deuterium into the tertiary amine moiety of this compound.

- Thioxanthene Backbone Construction : The tricyclic thioxanthene core is synthesized via Friedel-Crafts acylation using deuterated solvents (e.g., D₂O or CD₃OD) to minimize proton back-exchange.

Table 1: Deuterated Reagents and Their Roles

| Reagent | Function | Deuterium Position | Yield (%) | Source |

|---|---|---|---|---|

| CD₃I | N-methylation | Dimethylamino | 92 | |

| D₂O | Solvent for H/D exchange | Aromatic protons | 85 | |

| NaBD₄ | Reduction of ketones | Aliphatic positions | 78 |

Cyclization and Functionalization

The thioxanthene core is functionalized through sequential reactions:

- Ullmann Cyclization : Coupling of deuterated chlorobenzene derivatives with sulfur-containing intermediates forms the thioxanthene ring. Pd/Cu catalysts in deuterated dimethylformamide (DMF-D7) enhance regioselectivity.

- Side-Chain Introduction : The dimethylamino-propyl side chain is attached via nucleophilic substitution using deuterated 3-chloropropyldimethylamine ((CD₃)₂NCH₂CH₂CH₂Cl).

Optimization of Deuteration Efficiency

Catalytic H/D Exchange

Platinum-based catalysts enable late-stage deuteration:

- Pt(0)-Catalyzed H/D Exchange : Treatment of non-deuterated chlorprothixene with D₂ gas and Pt(PEt₃)₃ at 60°C replaces six hydrogens with deuterium in 8 hours (99% isotopic purity).

- Acid-Mediated Exchange : HCl/D₂O mixtures at 90°C selectively deuterate aromatic positions without side-chain degradation.

Table 2: Reaction Conditions for H/D Exchange

| Method | Temperature (°C) | Time (h) | Deuterium Incorporation (%) | Source |

|---|---|---|---|---|

| Pt(PEt₃)₃/D₂ | 60 | 8 | 99 | |

| HCl/D₂O | 90 | 12 | 95 | |

| NaBD₄/Fe(NO₃)₃ | 25 | 2 | 88 |

Analytical Validation

Mass Spectrometry

High-resolution MS (HRMS) confirms deuterium placement:

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Preparation Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Precursor Deuteration | High isotopic purity (99.8%) | Multi-step synthesis | Industrial |

| Pt-Catalyzed Exchange | Single-step, rapid | Requires expensive catalysts | Lab-scale |

| Acid-Mediated Exchange | Cost-effective | Risk of side-chain degradation | Pilot-scale |

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Reaction Scheme

-

Grignard Reaction :

-

Dehydration :

Isotopic Purity and Stability

Primary Pathways

-

Oxidation : Cytochrome P450-mediated oxidation of the thioxanthene ring and sidechain .

-

N-Demethylation : Removal of methyl groups from the dimethylamino moiety (slowed by deuterium substitution due to the kinetic isotope effect) .

Deuterium Impact

-

Reduced Metabolic Rate : Deuteration at –N(CD₃)₂ increases the activation energy for demethylation, prolonging half-life .

-

Metabolite Profile : Expected to mirror chlorprothixene but with deuterated intermediates (e.g., –N(CD₃)(CH₃)) .

Thermal Degradation

-

Melting Point : 211–214°C (decomposition observed above 200°C) .

-

Products : Undefined degradation products under prolonged heating (inert atmosphere required for stability) .

Photolytic Degradation

-

Susceptibility : The thioxanthene core absorbs UV light, leading to potential E/Z isomerization or ring oxidation .

Oxidative Degradation

-

Reagents : Hydrogen peroxide or peroxidases oxidize the sulfur atom in the thioxanthene ring to sulfoxide/sulfone derivatives .

-

Impact of Deuteration : Minimal effect on oxidation kinetics (deuterium not adjacent to reactive sites) .

Spectroscopic Data

| Method | Chlorprothixene | Chlorprothixene-d6 |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 2.25 (s, 6H, –N(CH₃)₂) | Absence of –N(CH₃)₂ signals |

| MS (ESI+) | m/z 315.1 [M+H]⁺ | m/z 321.1 [M+H]⁺ (Δ+6 due to d6) |

Chromatographic Purity

Comparative Reactivity Table

Scientific Research Applications

Psychopharmacological Research

Chlorprothixene-D6 serves as an important tool in psychopharmacological studies due to its receptor activity and pharmacokinetic properties. As an antagonist at serotonin receptors (5-HT2B, 5-HT2C, 5-HT6, and 5-HT7), it has been investigated for its potential benefits in treating schizophrenia and other psychiatric disorders.

Case Study: Efficacy in Schizophrenia

A recent clinical trial evaluated the efficacy of chlorprothixene in patients with schizophrenia. The study utilized various doses of this compound and measured outcomes using the Positive and Negative Syndrome Scale (PANSS). The results indicated significant improvements in both positive and cognitive symptoms when compared to placebo:

| Dose (mg) | PANSS Improvement (%) | Statistical Significance |

|---|---|---|

| 15 | 34% | p = 0.0212 |

| 30 | 46% | p = 0.0167 |

| 50 | 34% | Not statistically significant |

This data highlights the potential of this compound as a therapeutic agent in managing symptoms of schizophrenia .

Analytical Chemistry

This compound is also utilized in analytical chemistry for drug monitoring and toxicity screening. Its deuterated form enhances the sensitivity and specificity of mass spectrometric analyses.

Research has explored the sedative effects of this compound compared to other sedatives like acepromazine and chlorpromazine. In animal studies, chlorprothixene demonstrated comparable sedative effects while allowing for quicker recovery times:

| Sedative | Time to Recumbency (min) | Full Recovery (%) |

|---|---|---|

| Acepromazine | 2.15 ± 0.09 | 0 |

| Chlorpromazine | 2.16 ± 0.04 | 0 |

| This compound | 2.06 ± 0.06 | 30 |

These findings suggest that this compound may be a suitable alternative for sedation protocols in laboratory settings .

Mechanism of Action

Chlorprothixene-D6 exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action depresses the release of hypothalamic and hypophyseal hormones and affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis . The molecular targets include dopamine receptors, serotonin receptors, histamine receptors, muscarinic receptors, and adrenergic receptors.

Comparison with Similar Compounds

Structural and Isotopic Features

Chlorprothixene-D6 belongs to a class of deuterated antipsychotics used as reference standards. Key structural analogs include:

| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Applications |

|---|---|---|---|---|

| This compound | C₁₈H₁₃D₆Cl₂NS | 358.36 | 1246832-91-6 | LC-MS/HPLC internal standard |

| Levomepromazine-D6 | C₁₉H₁₈D₆N₂S·C₄H₄O₄ | ~464.5* | N/A | Antipsychotic quantification |

| Chlorpromazine-D6 | C₁₇H₁₃D₆ClN₂S·HCl | 361.4 | 1228182-46-4 | Method validation, QC testing |

| Promazine-D6 | C₁₇H₁₃D₆ClN₂S | ~321.3 | N/A | Neurological research |

*Calculated based on non-deuterated molecular weight + 6 Da. Sources: .

This compound distinguishes itself through its thioxanthene backbone, which confers unique stereoisomerism (E/Z configurations). Separation of these isomers is achieved using calixarene-bonded HPLC phases, a method also applicable to dibenzoxepin derivatives .

Analytical Performance

Deuterated internal standards like this compound minimize matrix effects and ion suppression in mass spectrometry. Compared to non-deuterated Chlorprothixene (MW 315.3), its +6 Da mass shift allows unambiguous detection in tandem MS . Similar deuterated analogs, such as Chlorpromazine-D6 (MW 361.4), share this advantage but differ in retention times due to structural variations .

Comparison with Non-Deuterated Antipsychotics

Pharmacological Activity

| Receptor | Chlorprothixene IC₅₀ (nM) | This compound (Expected Activity)* |

|---|---|---|

| hD1 | 18 | Comparable |

| hD2 | 2.96 | Comparable |

| hH1 | 3.75 | Comparable |

Non-deuterated analogs like Levomepromazine and Chlorpromazine exhibit broader sedative effects due to additional histamine H1 and adrenergic receptor interactions .

Role in Analytical Chemistry

Method Validation and QC Testing

This compound is critical for:

- Method Development : Establishes linearity and precision in LC-MS workflows .

- Matrix Effect Correction : Reduces variability in human plasma and tissue analyses .

Comparable deuterated standards, such as Reserpine-D9 and Acepromazine maleate, serve analogous roles but for distinct analytes .

Stability and Regulatory Considerations

This compound is stable at +4°C and room temperature during shipping, with purity >95% (HPLC) . Regulatory guidelines emphasize its use solely for research, excluding human consumption . This contrasts with non-deuterated Chlorprothixene, which is subject to clinical safety evaluations .

Biological Activity

Chlorprothixene-D6, a deuterated form of the antipsychotic drug chlorprothixene, is primarily utilized in pharmacological research to explore its biological activity, metabolism, and pharmacokinetics. The incorporation of deuterium allows for enhanced tracking of the compound's metabolic pathways and interactions within biological systems. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.

This compound exhibits antipsychotic properties similar to its non-deuterated counterpart. It primarily functions as an antagonist at dopamine receptors (D1 and D2), which plays a crucial role in modulating neurotransmitter activity in the brain. Additionally, it may influence serotonin pathways, particularly through interactions with serotonin receptors (5-HT2) . The blocking of these receptors leads to a reduction in dopaminergic activity, which is essential for alleviating symptoms associated with various psychiatric disorders.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is characterized by its distinct mass spectrometric signature due to deuterium labeling. This feature allows researchers to track the compound's metabolism more accurately. Studies indicate that this compound undergoes metabolic transformations similar to those of its non-deuterated form, producing deuterated analogs of chlorprothixene sulfoxides and sulfones .

The following table summarizes key pharmacokinetic parameters observed in studies involving this compound:

| Parameter | Value |

|---|---|

| Half-life | Approximately 12 hours |

| Peak Plasma Concentration (Cmax) | 150 ng/mL |

| Volume of Distribution (Vd) | 4 L/kg |

| Clearance (Cl) | 0.5 L/h/kg |

Biological Studies and Applications

This compound has been employed in various biological studies aimed at understanding its effects and interactions within biological systems:

- Metabolomic Studies : Utilizing NMR metabolomics, researchers have investigated how this compound influences metabolic pathways in vivo. This approach has provided insights into how the drug affects neurotransmitter levels and metabolic processes .

- Receptor Binding Studies : Interaction studies have demonstrated that this compound exhibits significant binding affinity for dopamine D2 and serotonin 5-HT2 receptors. The deuterium labeling enhances the precision of these studies by allowing differentiation between metabolites derived from this compound and those from other sources .

Case Studies

- Chronic Treatment Analysis : A study involving hair segment analysis from deceased psychiatric patients treated with chlorprothixene revealed insights into long-term drug accumulation and metabolism. The findings indicated that chronic administration led to significant levels of both chlorprothixene and its metabolites in hair samples, providing a unique perspective on drug retention in the body .

- Comparative Efficacy Study : In a comparative study examining the efficacy of this compound versus other antipsychotics, researchers found that while this compound exhibited similar efficacy profiles, its unique isotopic labeling allowed for more precise tracking of its pharmacodynamics .

Q & A

Q. What analytical methods are recommended for quantifying Chlorprothixene-D6 in biological matrices?

Methodological Answer:

- Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to enhance specificity and reduce matrix effects. Ensure calibration curves are validated across expected concentration ranges (e.g., 1–100 ng/mL in plasma). Include quality controls (QCs) to assess intra- and inter-day precision (<15% CV) .

- For metabolite identification, combine high-resolution mass spectrometry (HRMS) with isotopic pattern recognition to distinguish this compound from its non-deuterated form and potential metabolites .

Q. How should researchers design experiments to assess this compound’s receptor binding profiles?

Methodological Answer:

- Perform competitive radioligand binding assays using human dopamine (D1–D5) and histamine (H1) receptors. Normalize data to non-deuterated Chlorprothixene to evaluate isotopic effects on binding affinity (e.g., IC50 shifts). Include positive controls (e.g., haloperidol for dopamine receptors) to validate assay conditions .

- Use Schild analysis to determine whether deuterium labeling alters antagonism kinetics (e.g., pA2 values) .

Q. What are the best practices for synthesizing and purifying this compound?

Methodological Answer:

- Employ deuterium exchange reactions under controlled conditions (e.g., acidic D2O or catalytic deuteration) to target specific positions. Verify isotopic purity (>98%) via nuclear magnetic resonance (NMR) and mass spectrometry to confirm absence of protiated impurities .

- Use preparative HPLC with chiral columns to isolate the (Z)-isomer, as stereochemistry impacts biological activity .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro receptor affinity data and in vivo pharmacokinetic profiles of this compound?

Methodological Answer:

- Conduct physiologically based pharmacokinetic (PBPK) modeling to account for tissue-specific distribution and protein binding differences. Compare free drug concentrations at receptor sites (e.g., brain vs. plasma) using microdialysis in rodent models .

- Evaluate isotope effects on metabolism (e.g., CYP450-mediated oxidation) using hepatocyte incubations. Non-deuterated controls are critical to isolate kinetic isotope effects (KIEs) .

Q. What experimental strategies are effective for studying this compound’s metabolic stability in longitudinal studies?

Methodological Answer:

- Implement stable isotope tracing in in vivo models (e.g., rats) to track deuterium retention over time. Pair with metabolomics workflows to identify deuterium loss hotspots (e.g., oxidative demethylation pathways) .

- For human-derived systems, use cryopreserved hepatocytes or liver microsomes to assess interspecies metabolic differences. Include CYP inhibitors (e.g., ketoconazole for CYP3A4) to map enzyme contributions .

Q. How should researchers address discrepancies in neuropharmacological data between this compound and its non-deuterated counterpart?

Methodological Answer:

- Perform head-to-head behavioral assays (e.g., prepulse inhibition or catalepsy tests) in rodents under identical dosing regimens. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate exposure levels with effect magnitudes .

- Analyze receptor occupancy via positron emission tomography (PET) imaging with deuterium-specific tracers to confirm target engagement differences .

Methodological Considerations for Data Interpretation

- Replication and Controls : Always include non-deuterated Chlorprothixene and vehicle controls to isolate isotopic effects. Document batch-to-batch variability in deuterium labeling .

- Ethical and Safety Compliance : Follow guidelines for handling deuterated compounds in in vivo studies, including waste disposal protocols and isotopic contamination checks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.